molecular formula C18H18O3 B2487929 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde CAS No. 861439-58-9

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde

Cat. No.: B2487929
CAS No.: 861439-58-9
M. Wt: 282.339
InChI Key: GTCBEAJPBIHQTD-UHFFFAOYSA-N
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Description

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde is an organic compound that features a benzaldehyde core substituted with an allyl group, a phenoxymethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-allylphenol, 4-methoxybenzaldehyde, and appropriate reagents.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzoic acid.

    Reduction: Formation of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzoic acid
  • 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzyl alcohol
  • 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzyl chloride

Uniqueness

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group, phenoxymethyl group, and methoxy group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-methoxy-3-[(2-prop-2-enylphenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-6-15-7-4-5-8-18(15)21-13-16-11-14(12-19)9-10-17(16)20-2/h3-5,7-12H,1,6,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCBEAJPBIHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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